molecular formula C17H13Cl2NO5 B6092441 dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate

dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate

Cat. No.: B6092441
M. Wt: 382.2 g/mol
InChI Key: AHVVRNMKSHITMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate, also known as DDBI, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. This compound is a derivative of isophthalic acid and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate in inhibiting the growth of cancer cells is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In animal studies, this compound was well tolerated and did not cause any significant adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate in lab experiments is its relatively simple synthesis method. This compound is also commercially available, making it easily accessible for researchers. One limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the study of dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and to optimize its antitumor activity. In materials science, this compound can be further explored as a building block for the synthesis of novel metal-organic frameworks with unique properties. In environmental science, this compound can be studied as a potential adsorbent for the removal of emerging pollutants from water.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its simple synthesis method and commercial availability make it an attractive option for researchers. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate involves several steps, starting with the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride. The resulting product is then reacted with dimethylamine to form dimethyl isophthalate. Finally, the addition of 2,6-dichlorobenzoyl chloride to dimethyl isophthalate produces this compound.

Scientific Research Applications

Dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In environmental science, this compound has been studied as a potential adsorbent for the removal of pollutants from water.

Properties

IUPAC Name

dimethyl 5-[(2,6-dichlorobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-6-10(17(23)25-2)8-11(7-9)20-15(21)14-12(18)4-3-5-13(14)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVVRNMKSHITMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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